molecular formula C9H10Cl4Si B1584239 Trichloro(2-((chloromethyl)phenyl)ethyl)silane CAS No. 58274-32-1

Trichloro(2-((chloromethyl)phenyl)ethyl)silane

Cat. No. B1584239
CAS RN: 58274-32-1
M. Wt: 288.1 g/mol
InChI Key: FXSLEABRPLKKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents .


Molecular Structure Analysis

The Trichloro(2-((chloromethyl)phenyl)ethyl)silane molecule contains a total of 24 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring .


Physical And Chemical Properties Analysis

Trichloro(2-((chloromethyl)phenyl)ethyl)silane has a density of 1.4±0.1 g/cm3, a boiling point of 137.7±13.0 °C at 760 mmHg, and a refractive index of 1.464 .

Scientific Research Applications

Chemical Synthesis

Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a valuable reagent in organic synthesis. It is used as an intermediate in the synthesis of complex molecules. Its trichlorosilyl group can act as a protecting group for alcohols and amines, and it can be involved in hydrosilylation reactions where it adds across double bonds in the presence of a platinum catalyst .

Surface Modification

This compound finds applications in surface chemistry, where it is used to modify the surface properties of materials like glass or silicon. By reacting with hydroxyl groups on the surface, it can introduce chloromethylphenylethyl groups, which can then be used to graft polymers or other functional molecules, enhancing the material’s properties .

Pharmaceutical Research

In pharmaceutical research, Trichloro(2-((chloromethyl)phenyl)ethyl)silane can be used as a starting material for the synthesis of various drug candidates. Its ability to introduce chloromethylphenylethyl moieties can be exploited to modify the lipophilicity and reactivity of pharmacophores .

Material Science

The compound is utilized in material science for the preparation of silicon-containing polymers and resins. These materials have unique properties such as thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications .

Catalysis

Trichloro(2-((chloromethyl)phenyl)ethyl)silane can act as a Lewis acid catalyst in certain organic reactions. Its silicon atom can coordinate to various functional groups, thereby activating them towards nucleophilic attack and facilitating the reaction process .

Nanotechnology

In nanotechnology, this silane compound is used to create well-defined nanostructures on surfaces. It can be employed in techniques such as molecular self-assembly, where it forms monolayers that serve as templates for the construction of nanoscale devices .

Analytical Chemistry

It has a role in analytical chemistry, where it can be used to derivatize compounds for analysis by techniques like gas chromatography or mass spectrometry. The derivatization can increase the volatility or stability of the analytes, improving the detection and quantification .

Environmental Science

Lastly, in environmental science, Trichloro(2-((chloromethyl)phenyl)ethyl)silane can be used in the study of organosilicon compounds’ environmental fate. It serves as a model compound to understand the degradation and transformation processes of silicon-containing chemicals in the environment .

Mechanism of Action

Safety and Hazards

Trichlorophenylsilane, a compound with a similar structure, is classified as Acute Tox. 4 Dermal - Eye Dam. 1 - Skin Corr. 1A according to GHS classification .

properties

IUPAC Name

trichloro-[2-[2-(chloromethyl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl4Si/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSLEABRPLKKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871784
Record name Trichloro{2-[2-(chloromethyl)phenyl]ethyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58274-32-1
Record name Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Reactant of Route 2
Reactant of Route 2
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Reactant of Route 3
Reactant of Route 3
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Reactant of Route 4
Reactant of Route 4
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Reactant of Route 5
Reactant of Route 5
Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Reactant of Route 6
Reactant of Route 6
Trichloro(2-((chloromethyl)phenyl)ethyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.